Cyclopentanesulfinyl chloride
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Overview
Description
Cyclopentanesulfinyl chloride is an organosulfur compound with the molecular formula C5H9ClOS. It is a derivative of cyclopentane, where a sulfinyl chloride group is attached to the cyclopentane ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Cyclopentanesulfinyl chloride can be synthesized through several methods. One common method involves the reaction of cyclopentane with sulfuryl chloride (SO2Cl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to prevent side reactions. Another method involves the use of disulfides and thiols, where 1,3-dichloro-5,5-dimethylhydantoin (DCH) acts as a dual-function reagent .
Chemical Reactions Analysis
Cyclopentanesulfinyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanesulfonyl chloride.
Reduction: It can be reduced to cyclopentanesulfinate.
Substitution: It reacts with nucleophiles to form sulfinyl derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanesulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopentanesulfinyl chloride involves its reactivity with nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Cyclopentanesulfinyl chloride can be compared with other sulfinyl chlorides, such as:
- Cyclopropanesulfonyl chloride
- Cyclohexanesulfonyl chloride
- Phenylmethanesulfonyl chloride
These compounds share similar reactivity patterns but differ in their ring structures and substituents, which can influence their reactivity and applications .
This compound is unique due to its five-membered ring structure, which imparts specific steric and electronic properties that can be advantageous in certain chemical reactions.
Properties
Molecular Formula |
C5H9ClOS |
---|---|
Molecular Weight |
152.64 g/mol |
IUPAC Name |
cyclopentanesulfinyl chloride |
InChI |
InChI=1S/C5H9ClOS/c6-8(7)5-3-1-2-4-5/h5H,1-4H2 |
InChI Key |
SHAJKLLYTUJIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)Cl |
Origin of Product |
United States |
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